

(6-Chloro-5-methoxypyridin-3-yl)boronic acid

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (6-Chloro-5-methoxypyridin-3-yl)boronic acid

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An In-Depth Technical Guide to (6-Chloro-5-methoxypyridin-3-yl)boronic acid

CAS Number: 1548827-73-1

Abstract

(6-Chloro-5-methoxypyridin-3-yl)boronic acid is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique substitution pattern—featuring a chlorine atom for subsequent functionalization, a methoxy group influencing electronic properties, and a boronic acid moiety for versatile cross-coupling reactions—makes it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a validated synthesis protocol, its critical role in Suzuki-Miyaura cross-coupling, and essential safety and handling procedures. The insights herein are grounded in established chemical principles to empower scientists in leveraging this reagent for accelerated discovery programs.

Introduction: The Strategic Value of Substituted Pyridinylboronic Acids

The landscape of drug discovery is profoundly shaped by the availability of versatile and functionalized chemical building blocks.^[1] Boronic acids, first synthesized in 1860, have

emerged as indispensable tools due to their stability, low toxicity, and exceptional utility as synthetic intermediates.[2] Their prominence surged with the advent of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, which provides a robust and mild method for forming carbon-carbon bonds.[3]

Within this class of reagents, heterocyclic boronic acids are of paramount importance. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, imparts critical properties such as aqueous solubility, hydrogen bonding capability, and metabolic stability. **(6-Chloro-5-methoxypyridin-3-yl)boronic acid** is a strategically designed reagent that serves as a cornerstone in the synthesis of novel compounds for pharmaceutical and agrochemical development.[4] Its utility lies in the orthogonal reactivity of its functional groups: the boronic acid serves as the primary handle for C-C bond formation, while the chloro substituent remains available for subsequent diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]

Physicochemical Properties & Characterization

Accurate characterization is the bedrock of reproducible science. The key properties of **(6-Chloro-5-methoxypyridin-3-yl)boronic acid** are summarized below.

Property	Value	Source(s)
CAS Number	1548827-73-1	[5]
Molecular Formula	C ₆ H ₇ BClNO ₃	[6]
Molecular Weight	187.40 g/mol	[6]
Appearance	Typically an off-white to white solid	N/A
IUPAC Name	(6-chloro-5-methoxy-3-pyridinyl)boronic acid	[6]

Standard analytical techniques for confirming the identity and purity of this reagent include:

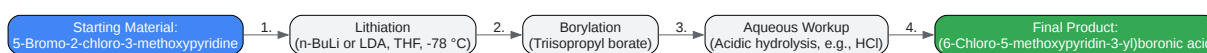
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structural integrity and substitution pattern of the pyridine ring.

- Mass Spectrometry (MS): Provides the exact mass, confirming the molecular formula.
- Infrared (IR) Spectroscopy: Identifies characteristic vibrations of the functional groups, such as the O-H stretch of the boronic acid and C-O stretches of the methoxy group.

Synthesis and Purification Protocol

The synthesis of substituted pyridinylboronic acids often involves a directed ortho-metalation (DoM) strategy, which leverages a directing group to deprotonate a specific adjacent position, followed by quenching with a boron electrophile. The following protocol is adapted from established methodologies for structurally similar compounds.[7]

Synthesis Workflow



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Caption: Directed ortho-metalation synthesis pathway.

Step-by-Step Experimental Protocol

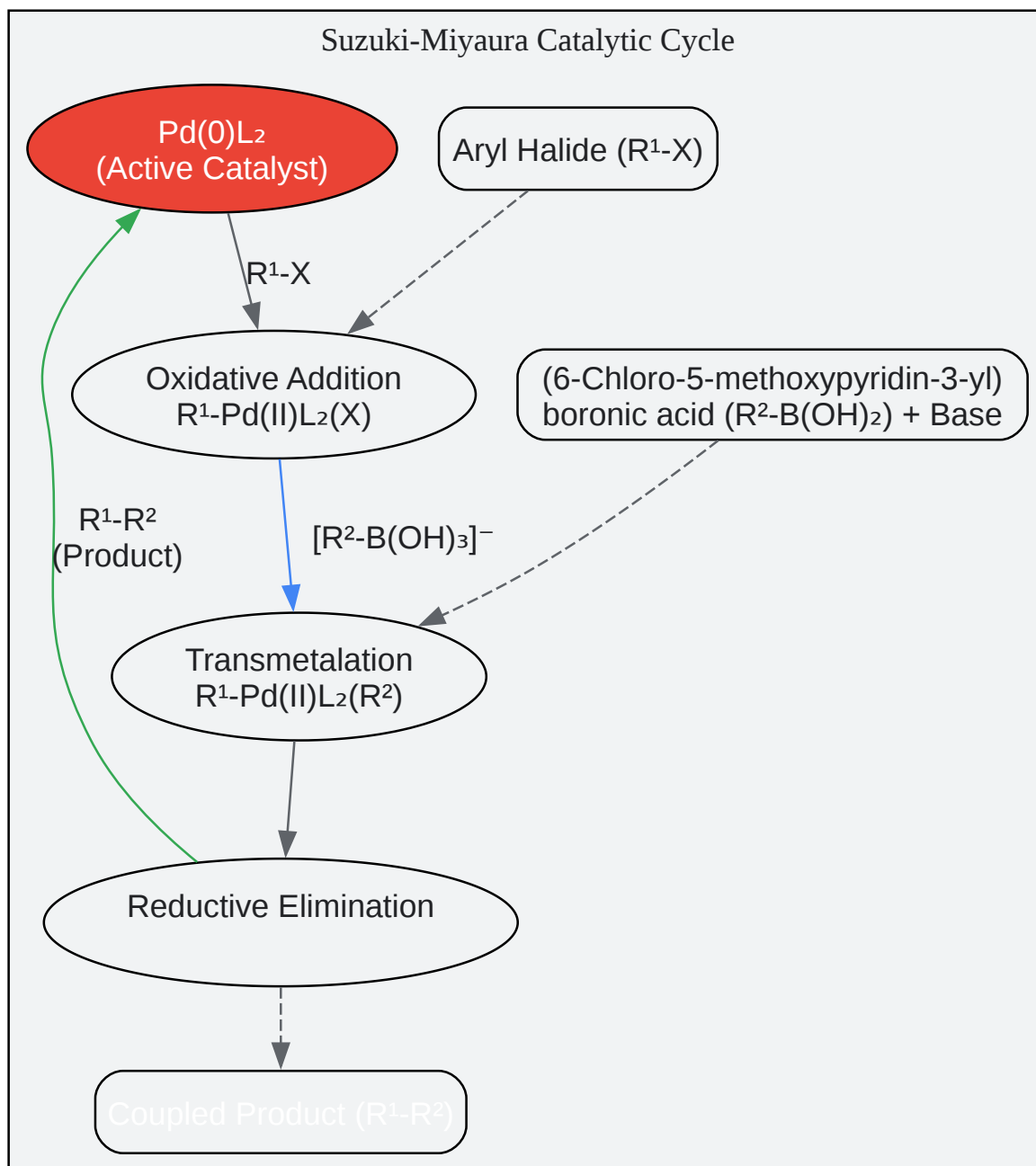
- Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-bromo-2-chloro-3-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.
 - Causality: The bromine atom directs the lithium-halogen exchange, a rapid and efficient process at low temperatures, to generate the reactive 3-lithiopyridine intermediate.
- Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise. The addition is exothermic and should be done slowly to maintain the low temperature. After addition, allow the mixture to slowly warm to room temperature and stir overnight.

- Causality: The highly electrophilic boron atom of the borate ester is readily attacked by the nucleophilic lithiated pyridine intermediate, forming a boronate ester complex.
- Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours until a precipitate forms.
 - Causality: Acidic hydrolysis converts the boronate ester into the desired boronic acid, which is often insoluble in the organic/aqueous mixture, facilitating its isolation.
- Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a minimal amount of cold diethyl ether to remove nonpolar impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The primary utility of **(6-Chloro-5-methoxypyridin-3-yl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction to form a new C(sp²)-C(sp²) bond. This reaction is renowned for its mild conditions, functional group tolerance, and high yields.^[8]

Catalytic Cycle



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Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Protocol for Suzuki-Miyaura Coupling

- **Reagent Setup:** To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), **(6-Chloro-5-methoxypyridin-3-yl)boronic acid** (1.2-1.5 eq), a palladium catalyst, and a suitable ligand.
- **Solvent and Base Addition:** Add the chosen solvent system and an aqueous solution of the base.
 - **Causality:** The base is crucial for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex ($[R-B(OH)_3]^-$), which facilitates the transmetalation step with the palladium center.[\[8\]](#)
- **Degassing:** Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
- **Heating:** Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
- **Workup and Purification:** Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography.

Recommended Reaction Components

Component	Examples	Rationale / Key Considerations
Palladium Catalyst	$\text{Pd(PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$, Pd(OAc)_2	Choice depends on the reactivity of the halide. $\text{Pd(PPh}_3)_4$ is often effective and used directly. [9]
Base	K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , K_3PO_4	Carbonates are commonly used. Cesium carbonate can be effective for challenging couplings. [9]
Solvent System	Toluene/ H_2O , Dioxane/ H_2O , DME/ H_2O	A biphasic system is typical to dissolve both organic and inorganic reagents. DME is often used for electron-poor systems. [9]
Ligand	PPh_3 , SPhos, XPhos	Used with simple palladium salts (e.g., Pd(OAc)_2) to stabilize the catalyst and promote reactivity.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. While specific data for this compound is limited, general precautions for boronic acids should be strictly followed.[\[10\]](#)
[\[11\]](#)

Hazard Category	Precautionary Action
Inhalation	Avoid breathing dust. Use only in a well-ventilated area or chemical fume hood.[11]
Skin Contact	May cause skin irritation. Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[10]
Eye Contact	May cause serious eye irritation. Wear safety glasses or goggles. Ensure an eyewash station is accessible.[10]
Ingestion	Harmful if swallowed. Do not eat, drink, or smoke in the laboratory.[10]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[10][11]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

(6-Chloro-5-methoxypyridin-3-yl)boronic acid (CAS: 1548827-73-1) is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure, predictable reactivity in the Suzuki-Miyaura coupling, and potential for post-coupling modification via its chloro group provide chemists with a reliable and powerful method for constructing novel molecules. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely integrate this valuable building block into their synthetic strategies, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.

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- To cite this document: BenchChem. [(6-Chloro-5-methoxypyridin-3-yl)boronic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1425628#6-chloro-5-methoxypyridin-3-yl-boronic-acid-cas-number]

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